molecular formula C28H28N2O3S B13377754 ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13377754
M. Wt: 472.6 g/mol
InChI Key: HCOXWAUPFAEDQV-NWEZUEQQSA-N
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Description

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the pyrrole and thiophene rings, followed by the introduction of the substituents. Common reagents used in the synthesis include ethyl acetoacetate, 4-methylbenzaldehyde, and 4-toluidine. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-aminophenyl)-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-methoxyphenyl)-4,5-dihydro-3-thiophenecarboxylate

These compounds share similar structural features but differ in the substituents attached to the core structure

Biological Activity

Ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrole ring and a thiophene ring. Its molecular formula is C28H28N2O3S, with a molecular weight of 472.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. These interactions can modulate various cellular pathways, influencing therapeutic outcomes. For instance, the compound's ability to bind to certain targets is crucial for its efficacy in drug development.

Biological Assays and Findings

Studies have demonstrated the compound's promising biological activities across various assays:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Results indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests suggest that this compound possesses antimicrobial properties, effective against various bacterial strains.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds provides insights into how variations in structure influence activity.

Compound NameStructure FeaturesUnique Properties
Ethyl 5-{[2,5-dimethyl-pyrrolidinyl]methylene}-4-oxo-thiopheneSimilar pyrrole and thiophene structureDifferent substituents affecting biological activity
3-Methylphenyl derivativeContains a methyl group on the phenyl ringVariations in reactivity due to sterics
4-Ethylaniline derivativeSimilar aniline structurePotentially different electronic properties

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. The results showed significant inhibition of cell proliferation with an IC50 value indicating potent activity. Mechanistic studies revealed that the compound triggered apoptosis via caspase activation and mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-11-7-17(2)8-12-22)16-21-15-19(4)30(20(21)5)23-13-9-18(3)10-14-23/h7-16,31H,6H2,1-5H3/b24-16-,29-27?

InChI Key

HCOXWAUPFAEDQV-NWEZUEQQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/SC1=NC4=CC=C(C=C4)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)SC1=NC4=CC=C(C=C4)C)O

Origin of Product

United States

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